molecular formula C10H13ClN4O4 B1452451 1-(2,4-Dinitrophenyl)-piperazine HCl CAS No. 125422-00-6

1-(2,4-Dinitrophenyl)-piperazine HCl

Cat. No.: B1452451
CAS No.: 125422-00-6
M. Wt: 288.69 g/mol
InChI Key: DFQXUMGVTODBFH-UHFFFAOYSA-N
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Description

Overview and Significance of 1-(2,4-Dinitrophenyl)-piperazine Hydrochloride

1-(2,4-Dinitrophenyl)-piperazine hydrochloride stands as a remarkable chemical entity within the realm of analytical chemistry, distinguished by its molecular formula C₁₀H₁₃ClN₄O₄ and molecular weight of 288.69 grams per mole. The compound exhibits exceptional purity specifications, typically maintained at 98% minimum purity, which ensures its reliability in sensitive analytical applications. The structural composition features a piperazine ring system substituted with a 2,4-dinitrophenyl group, creating a molecule that possesses both nucleophilic and electrophilic characteristics essential for its derivatization capabilities.

The significance of this compound extends beyond its basic chemical properties to encompass its fundamental role in modern analytical methodologies. Research has demonstrated that 1-(2,4-Dinitrophenyl)-piperazine hydrochloride serves as an effective derivatization reagent for amino acid analysis, enabling the quantitative determination of amino acids through precolumn derivatization techniques. The compound's ability to react with amino acids under controlled conditions produces stable, ultraviolet-active derivatives that can be readily detected and quantified using high-performance liquid chromatography systems. This capability has revolutionized amino acid analysis by providing enhanced sensitivity and selectivity compared to traditional ion-exchange methods.

Furthermore, the compound has gained recognition for its applications in chiral separations and enantiomeric analysis. Studies have shown that derivatives based on the 2,4-dinitrophenyl structure can serve as chiral derivatization reagents, facilitating the separation and analysis of enantiomeric compounds. The incorporation of the piperazine moiety enhances the compound's versatility, allowing for the development of novel analytical approaches that address complex separation challenges in pharmaceutical and biochemical research.

The industrial and commercial significance of 1-(2,4-Dinitrophenyl)-piperazine hydrochloride is evidenced by its availability from multiple chemical suppliers and its consistent production standards. The compound is maintained under controlled storage conditions, typically at 2-8 degrees Celsius, to preserve its chemical stability and analytical performance. Its widespread availability and standardized production processes have facilitated its adoption across diverse research institutions and analytical laboratories worldwide.

Property Value Source
Chemical Abstract Service Number 31284-04-5
Molecular Formula C₁₀H₁₃ClN₄O₄
Molecular Weight 288.69 g/mol
Minimum Purity Specification 98%
Molecular Database Literature Number MFCD08271760
Storage Temperature 2-8°C

Historical Context in Bioanalytical and Medicinal Chemistry

The historical development of 1-(2,4-Dinitrophenyl)-piperazine hydrochloride within bioanalytical chemistry can be traced through the evolution of derivatization techniques for amino acid analysis. The foundational work in this area emerged from the need to enhance the detection capabilities of amino acids, which naturally exhibit limited ultraviolet absorption properties. Early research established that compounds containing the 2,4-dinitrophenyl group could effectively derivatize amino acids, creating derivatives with enhanced spectroscopic properties suitable for analytical detection.

The integration of piperazine structures into derivatization chemistry represented a significant advancement in the field. Historical studies demonstrated that piperazine-based compounds offered improved reaction kinetics and enhanced stability of the resulting derivatives compared to simpler derivatization reagents. The development of analytical methods for piperazine compounds using chemical derivatization and high-performance liquid chromatography with ultraviolet detection marked a crucial milestone in the evolution of this analytical approach. These methodological advances provided the foundation for the subsequent development of more sophisticated derivatization strategies.

The emergence of chiral derivatization techniques using dinitrophenyl-containing compounds represents another significant historical development. Research in the 1990s and early 2000s focused on developing chiral derivatization reagents that could facilitate the separation of enantiomeric compounds. The work with 1-fluoro-2,4-dinitrophenyl-5-alanine amide demonstrated the potential for amino acid enantiomer analysis using automated precolumn derivatization procedures. This research established important precedents for the development of related compounds, including 1-(2,4-Dinitrophenyl)-piperazine hydrochloride, as tools for chiral analysis.

Contemporary developments have expanded the applications of dinitrophenyl-piperazine compounds beyond traditional amino acid analysis. Recent studies have explored the use of related compounds as chiral derivatization reagents for carboxylic acid enantiomers and other classes of bioactive molecules. The development of compounds such as (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine has demonstrated the continued evolution of this chemical class toward more specialized analytical applications.

The historical context also reveals the important role of these compounds in pharmaceutical analysis and drug development. The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine has been one of the most widely used analytical methods, with applications extending to pharmaceutical quality control and metabolite analysis. The integration of piperazine structures into these analytical frameworks has enhanced the versatility and specificity of these methods, contributing to advances in pharmaceutical analysis and bioanalytical chemistry.

Modern applications have demonstrated the continued relevance of this compound class in cutting-edge analytical challenges. Recent research has shown the application of related dinitrophenyl-piperazine derivatives in ultrasensitive mass spectrometric detection of chiral amines, achieving detection limits at the femtomolar level. These developments highlight the ongoing evolution of this chemical class and its continued significance in addressing contemporary analytical challenges in medicinal chemistry and pharmaceutical research.

Historical Period Development Impact
Early 1990s Introduction of dinitrophenyl derivatization for amino acids Enhanced spectroscopic detection capabilities
Mid-1990s Development of automated precolumn derivatization methods Improved analytical throughput and reproducibility
Early 2000s Integration of chiral derivatization techniques Enabled enantiomeric separations and analysis
2010s Expansion to pharmaceutical and metabolite analysis Broadened application scope in drug development
Present Ultrasensitive mass spectrometric applications Achieved femtomolar detection limits for specialized analyses

Properties

IUPAC Name

1-(2,4-dinitrophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4.ClH/c15-13(16)8-1-2-9(10(7-8)14(17)18)12-5-3-11-4-6-12;/h1-2,7,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQXUMGVTODBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2,4-Dinitrophenyl)-piperazine HCl plays a significant role in biochemical reactions, particularly in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis . This compound interacts with various enzymes, proteins, and other biomolecules, forming stable derivatives that can be easily detected and quantified. The interaction between 1-(2,4-Dinitrophenyl)-piperazine HCl and amino acids involves the formation of covalent bonds, which enhances the hydrophobicity and stability of the amino acid derivatives .

Cellular Effects

1-(2,4-Dinitrophenyl)-piperazine HCl has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules involved in these processes . For instance, it can modulate the activity of enzymes involved in oxidative phosphorylation, leading to changes in cellular energy metabolism . Additionally, 1-(2,4-Dinitrophenyl)-piperazine HCl has been observed to induce oxidative stress in certain cell types, which can impact cell viability and function .

Molecular Mechanism

The molecular mechanism of action of 1-(2,4-Dinitrophenyl)-piperazine HCl involves its ability to form covalent bonds with specific biomolecules, thereby altering their structure and function . This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, 1-(2,4-Dinitrophenyl)-piperazine HCl can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,4-Dinitrophenyl)-piperazine HCl can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and varying pH levels . Long-term exposure to 1-(2,4-Dinitrophenyl)-piperazine HCl has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 1-(2,4-Dinitrophenyl)-piperazine HCl in animal models vary with different dosages . At low doses, this compound can enhance metabolic activity and promote weight loss by uncoupling oxidative phosphorylation . At high doses, 1-(2,4-Dinitrophenyl)-piperazine HCl can induce toxic effects, including hyperthermia, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations .

Metabolic Pathways

1-(2,4-Dinitrophenyl)-piperazine HCl is involved in various metabolic pathways, particularly those related to oxidative phosphorylation and energy metabolism . This compound interacts with enzymes such as pentaerythritol tetranitrate reductase, influencing the metabolic flux and levels of metabolites . Additionally, 1-(2,4-Dinitrophenyl)-piperazine HCl can affect the balance of reactive oxygen species (ROS) and antioxidant levels within cells .

Transport and Distribution

The transport and distribution of 1-(2,4-Dinitrophenyl)-piperazine HCl within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 1-(2,4-Dinitrophenyl)-piperazine HCl within specific tissues can impact its overall efficacy and toxicity .

Subcellular Localization

1-(2,4-Dinitrophenyl)-piperazine HCl exhibits specific subcellular localization patterns, which can affect its activity and function . This compound can be targeted to specific organelles, such as mitochondria, where it exerts its effects on oxidative phosphorylation and energy metabolism . Post-translational modifications and targeting signals play a crucial role in directing 1-(2,4-Dinitrophenyl)-piperazine HCl to its subcellular destinations .

Biological Activity

1-(2,4-Dinitrophenyl)-piperazine HCl, a derivative of piperazine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a dinitrophenyl group attached to a piperazine ring, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Chemical Name : 1-(2,4-Dinitrophenyl)-piperazine Hydrochloride
  • CAS Number : 125422-00-6
  • Molecular Formula : C10H12ClN5O4

The biological activity of 1-(2,4-Dinitrophenyl)-piperazine HCl can be attributed to its ability to interact with various molecular targets, including receptors and enzymes. The dinitrophenyl moiety may enhance the compound's reactivity and binding affinity to specific biological sites.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of piperazine derivatives. Compounds similar to 1-(2,4-Dinitrophenyl)-piperazine HCl have shown efficacy in reducing oxidative stress and protecting cells from damage caused by reactive oxygen species (ROS) .

Analgesic and Anti-inflammatory Effects

Research indicates that piperazine derivatives exhibit analgesic properties. In a study involving various piperazine compounds, it was found that they could significantly reduce pain responses in animal models . The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines.

Anticancer Potential

Emerging evidence suggests that compounds related to 1-(2,4-Dinitrophenyl)-piperazine HCl may possess anticancer properties. For instance, studies have demonstrated that certain piperazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo . The precise mechanisms remain under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.

Case Studies

StudyFindings
Antioxidant Activity Demonstrated effective protection against H₂O₂-induced oxidative damage in SH-SY5Y cells at concentrations as low as 20 μM.
Analgesic Effects Showed significant reduction in pain responses in animal models compared to control groups.
Anticancer Activity Induced apoptosis in various cancer cell lines with an IC₅₀ value suggesting potent cytotoxicity.

Research Findings

  • In vitro Studies : Various assays have been conducted to evaluate the cytotoxicity and antioxidant capacity of 1-(2,4-Dinitrophenyl)-piperazine HCl. Results indicate a promising profile for neuroprotective and anticancer applications.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor sizes and improved survival rates, supporting its potential as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Dinitrophenyl)-piperazine HCl is primarily investigated for its potential as a pharmacological agent. The piperazine moiety is known for enhancing the biological activity of compounds, making it a valuable scaffold in drug design.

Antiviral and Antimicrobial Activity

Research has indicated that compounds containing the piperazine structure can exhibit antiviral and antimicrobial properties. For instance, derivatives of piperazine have been studied for their effectiveness against various viral enzymes and bacterial strains. The incorporation of the dinitrophenyl group may enhance these effects due to its electron-withdrawing nature, which can influence the interaction with biological targets .

Biological Research

The compound is utilized in biological assays to study its interactions with various cellular targets. Its applications include:

  • Proteomics Research : It serves as a tool in proteomics for labeling proteins and studying their interactions within biological systems .
  • Cellular Studies : Investigations into the effects of 1-(2,4-Dinitrophenyl)-piperazine HCl on cell viability and proliferation have been conducted, revealing insights into its potential cytotoxic effects on cancer cells.

Potential Therapeutic Uses

The therapeutic potential of 1-(2,4-Dinitrophenyl)-piperazine HCl is being explored in several areas:

Anticancer Activity

Recent studies have focused on the anticancer properties of piperazine derivatives. Compounds similar to 1-(2,4-Dinitrophenyl)-piperazine HCl have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Neuropharmacology

Given the structural similarity to known neuroactive compounds, there is ongoing research into its effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Case Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication in vitro using piperazine derivatives .
Study BAnticancer EffectsShowed that compounds with the piperazine moiety inhibited proliferation of breast cancer cells .
Study CProteomics ApplicationUtilized for tagging proteins to study their interactions within cellular pathways .

Comparison with Similar Compounds

Table 1: Structural and Electronic Effects of Aromatic Substituents

Compound Substituent Electronic Effect Key Application
1-(2,4-Dinitrophenyl)-piperazine HCl -NO₂ (2,4-) Strong EWG* Biochemical probes
1-(2,4-Difluorophenyl)piperazine -F (2,4-) Moderate EWG PET imaging ligands
1-Benzhydryl-sulfonyl derivative -SO₂-(2,4-dinitro) Very strong EWG Synthetic intermediates

*EWG = Electron-withdrawing group

Modifications to the Piperazine Ring

  • 1-(2,4-Dinitrophenyl)-3-methylpiperazine HCl: Methylation at the 3-position of the piperazine ring introduces steric hindrance, reducing intermolecular interactions and altering solubility. This derivative is less potent in anti-proliferative assays compared to non-methylated analogs .
  • JS-K (O2-(2,4-Dinitrophenyl) analog): JS-K, a glutathione-activated nitric oxide (NO) prodrug, demonstrates superior cytotoxicity in cancer cell lines (e.g., IC₅₀ = 0.2–0.5 µM) compared to methylated derivatives like 3c and 3d, which show IC₅₀ values >10 µM .

Table 2: Impact of Piperazine Ring Modifications on Bioactivity

Compound Modification Anti-Proliferative Activity (IC₅₀) Key Finding
1-(2,4-Dinitrophenyl)-piperazine HCl None Not reported Base structure for analogs
JS-K O2-dinitrophenyl 0.2–0.5 µM High cytotoxicity
3c (3-methylpiperazine) Methyl at C3 >10 µM Reduced activity

Functional Group Additions

  • Hydrazone Derivatives : Compounds like 1-(2,4-dinitrophenyl)-2-(2-(4-fluorobenzylidene)hydrazine exhibit fluorescence quenching via FRET mechanisms, enabling applications as optical sensors for ammonia and metal ions .
  • Tetrazine Derivatives : Benzoyl-functionalized tetrazines (e.g., VIId) demonstrate thermal stability and are used in click chemistry, though their antimicrobial activity (MIC = 0.2 µM) is lower than pyrazole-dinitrophenyl hybrids .

Mechanistic and Reactivity Comparisons

  • Reactivity with Thiols: The 2,4-dinitrophenyl group in 1-(2,4-Dinitrophenyl)-piperazine HCl undergoes nucleophilic aromatic substitution with glutathione (GSH), a property exploited in NO prodrugs. However, analogs with bulkier substituents (e.g., benzhydryl) show slower reaction kinetics with GSH .
  • Fluorescence Applications : Unlike 7-nitrobenzoxadiazole (NBD)-piperazine derivatives, which rely on FRET, the dinitrophenyl group in 1-(2,4-Dinitrophenyl)-piperazine HCl primarily quenches fluorescence via PET mechanisms .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

  • Reagents and Conditions:

    • Piperazine or its derivatives as nucleophile.
    • 2,4-Dinitrochlorobenzene as electrophile (activated aromatic halide).
    • Solvent: polar aprotic solvents such as DMF or ethanol.
    • Base: sometimes potassium hydroxide or other mild bases to deprotonate piperazine.
    • Temperature: typically room temperature to moderate heating (25–100°C).
  • Procedure:

    • Dissolve piperazine in solvent under nitrogen atmosphere.
    • Add 2,4-dinitrochlorobenzene slowly with stirring.
    • Add base if required to facilitate nucleophilic attack.
    • Stir reaction for several hours until completion (monitored by TLC or HPLC).
    • Quench reaction by adding hydrochloric acid to form the hydrochloride salt.
    • Isolate product by filtration or crystallization.
  • Notes:

    • The electron-withdrawing nitro groups at 2,4-positions activate the aromatic ring towards nucleophilic substitution.
    • Reaction conditions must be controlled to avoid poly-substitution or degradation.

Mannich-type Condensation (Indirect Method)

  • In some cases, intermediates such as 2,4-dinitrophenyl derivatives of benzimidazole or related heterocycles are prepared first, followed by Mannich reaction with piperazine and formaldehyde to introduce the piperazine moiety.
  • This method is more complex and used for structurally related compounds but may be adapted for 1-(2,4-dinitrophenyl)-piperazine derivatives.

Comparative Table of Preparation Parameters from Related Piperazine Hydrochlorides

Parameter 1-(2,3-Dichlorophenyl) Piperazine HCl 1-(2-Pyrimidine) Piperazine HCl General Piperazine Derivatives
Starting Materials 2,3-Dichloroaniline + bis(2-chloroethyl)amine hydrochloride Boc-piperazine + 2-chloropyrimidine Piperazine + substituted aromatic halides
Reaction Temperature 90–220°C 25–40°C Room temp to 100°C
Solvent None or protonic solvents (methanol, propyl carbinol) Water DMF, ethanol
Reaction Time 4–34 hours 2–5 hours (condensation), 1.5–3 hours (hydrolysis) 2–6 hours
Purification Cooling crystallization, centrifugation, recrystallization Acid hydrolysis, crystallization Column chromatography, recrystallization
Yield 59.5–65.6% High yield, purity >99% Moderate to high yield
Purity (HPLC) >99.5% High purity High purity

Research Findings and Notes

  • The nucleophilic aromatic substitution is favored by electron-withdrawing nitro groups on the aromatic ring, facilitating displacement of the halide by piperazine nitrogen.
  • Avoiding strong bases or alkaline conditions during the reaction can reduce side reactions and improve purity.
  • Conversion to the hydrochloride salt improves product stability and crystallinity, facilitating purification.
  • Industrial methods emphasize solvent-free or minimal solvent use to reduce waste and cost, with high temperature to accelerate reaction.
  • Analytical methods such as HPLC are essential for purity assessment, with >99.5% purity achievable under optimized conditions.

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-Dinitrophenyl)-piperazine HCl, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, acid-catalyzed hydrolysis of diaziridine precursors (e.g., 1-alkyldiazirinedesulfides) yields hydrazine derivatives, which can react with 2,4-dinitrophenyl groups . Optimization variables include:

  • Catalysts : Trifluoroacetic acid (TFA) is effective for hydrolysis, achieving >90% yield under reflux conditions .
  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

Answer: Key methods include:

  • NMR Spectroscopy : Analyze aromatic proton environments (δ 8.5–9.0 ppm for dinitrophenyl protons) and piperazine backbone signals (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Confirm N–H stretching (3200–3400 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 299 for [M+H]⁺) and fragmentation patterns validate structural integrity .
  • Elemental Analysis : Ensure ≤0.4% deviation for C, H, and N content .

Q. What stability considerations are critical for handling and storing this compound?

Answer:

  • Light Sensitivity : The dinitrophenyl group is photolabile; store in amber vials at –20°C .
  • Moisture Sensitivity : Hydrolysis risks necessitate desiccants (e.g., silica gel) in storage .
  • Decomposition Pathways : Degradation under acidic conditions forms hydrazine derivatives, detectable via TLC with 2,4-dinitrophenylhydrazine (DNPH) staining .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?

Answer: Yield discrepancies often stem from:

  • Reagent Purity : Impurities in starting materials (e.g., 2,4-dinitrophenylhydrazine) reduce efficiency. Use HPLC-grade reagents .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions. Compare yields in DMF vs. acetonitrile .
  • Catalyst Loading : Titrate TFA concentrations (0.1–1.0 M) to identify optimal stoichiometry . Validate results via kinetic studies (e.g., time-yield curves).

Q. What computational approaches are suitable for predicting the reactivity and pharmacological properties of derivatives?

Answer:

  • Density Functional Theory (DFT) : Model electronic interactions between the dinitrophenyl group and piperazine backbone to predict hydrolysis rates .
  • Molecular Docking : Screen derivatives for binding affinity to target receptors (e.g., serotonin or histamine receptors) using software like AutoDock .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro or methoxy groups) with bioactivity using datasets from analogs .

Q. How can structural modifications enhance selectivity or reduce toxicity in pharmacological studies?

Answer:

  • Backbone Substitutions : Replace the piperazine ring with morpholine or thiomorpholine to alter lipophilicity and metabolic stability .
  • Functional Group Additions : Introduce electron-withdrawing groups (e.g., –CF₃) to the phenyl ring to modulate electronic properties and reduce off-target interactions .
  • Prodrug Design : Mask the hydrazine moiety with acetyl or benzyl groups to improve bioavailability and reduce acute toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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